3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound characterized by:
- A 1,4-diazaspiro[4.4]non-3-ene core, which confers conformational rigidity.
- A 3-chlorophenyl substituent at position 3, influencing electronic and steric properties.
- A thione group at position 2, which may enhance hydrogen-bonding capacity and metabolic stability.
However, its pharmacological profile remains less studied compared to analogs with simpler substituents .
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-6-4-8-16(12-14)19(25)24-20(26)18(15-7-5-9-17(22)13-15)23-21(24)10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYEXWLTZMMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspiro[4.4]non-3-ene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chlorophenyl group: This is achieved through a substitution reaction, often using a chlorinating agent.
Attachment of the 3-methylbenzoyl group: This step typically involves an acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights critical distinctions between the target compound and related analogs:
Biological Activity
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound belonging to the class of heterocyclic molecules known as diazaspirocyclic dihydrothiones. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2OS |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1223966-07-1 |
The structure features a spirocyclic framework with a chlorophenyl and a methylbenzoyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects such as:
- Antimicrobial Activity : Investigated for its potential to inhibit microbial growth.
- Anticancer Properties : Exhibited cytotoxic effects against various cancer cell lines.
Biological Activity Studies
Research has demonstrated that this compound has significant biological activities. Below are some key findings from recent studies:
Antimicrobial Activity
A study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it displayed notable inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
Anticancer Effects
In vitro studies on cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The compound was shown to activate caspase pathways, suggesting a mechanism involving programmed cell death.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Findings : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 12 µg/mL and 16 µg/mL respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
